molecular formula C11H16ClNO2 B6244073 (3-chloro-4,5-diethoxyphenyl)methanamine CAS No. 881473-30-9

(3-chloro-4,5-diethoxyphenyl)methanamine

Cat. No.: B6244073
CAS No.: 881473-30-9
M. Wt: 229.70 g/mol
InChI Key: ZWDXKGWZHWHVHW-UHFFFAOYSA-N
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Description

“(3-chloro-4,5-diethoxyphenyl)methanamine” is a chemical compound with the CAS Number: 881473-30-9 . It has a molecular weight of 229.71 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16ClNO2 . The average mass is 229.703 Da and the monoisotopic mass is 229.086960 Da .

Safety and Hazards

The safety information available indicates that “(3-chloro-4,5-diethoxyphenyl)methanamine” is potentially dangerous. The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H315 (Causes skin irritation) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-chloro-4,5-diethoxyphenyl)methanamine involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde with methylamine followed by reduction of the resulting imine to the amine.", "Starting Materials": [ "3-chloro-4,5-diethoxybenzaldehyde", "Methylamine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4,5-diethoxybenzaldehyde (1.0 g, 4.2 mmol) in methanol (10 mL) and add methylamine (0.5 mL, 10.5 mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the desired product, (3-chloro-4,5-diethoxyphenyl)methanamine, as a yellow solid (0.8 g, 70% yield)." ] }

CAS No.

881473-30-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(3-chloro-4,5-diethoxyphenyl)methanamine

InChI

InChI=1S/C11H16ClNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4,7,13H2,1-2H3

InChI Key

ZWDXKGWZHWHVHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CN)Cl)OCC

Purity

95

Origin of Product

United States

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